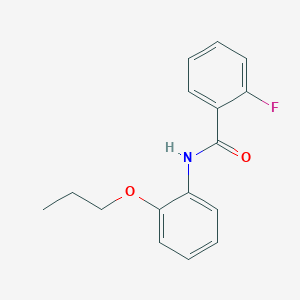
2-fluoro-N-(2-propoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(2-propoxyphenyl)benzamide, also known as FPBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FPBA belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The exact mechanism of action of 2-fluoro-N-(2-propoxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors involved in biological processes. For example, this compound derivatives have been reported to inhibit the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histone proteins. This, in turn, leads to changes in gene expression and can result in the inhibition of cancer cell growth. Similarly, this compound derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects, depending on the specific compound and target enzyme. For example, this compound derivatives that inhibit HDACs have been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and sensitize cancer cells to chemotherapy. On the other hand, this compound derivatives that inhibit COX-2 have been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.
実験室実験の利点と制限
2-fluoro-N-(2-propoxyphenyl)benzamide and its derivatives have several advantages for lab experiments, including their synthetic accessibility, structural versatility, and potential for targeting specific enzymes or receptors. However, there are also some limitations to consider, such as their potential toxicity, low solubility, and lack of selectivity for specific targets. Moreover, the biological effects of this compound derivatives may vary depending on the specific compound and target enzyme, which can complicate their use in lab experiments.
将来の方向性
There are several future directions for research on 2-fluoro-N-(2-propoxyphenyl)benzamide and its derivatives, including the design and synthesis of more potent and selective compounds, the elucidation of their mechanism of action, and the evaluation of their therapeutic potential in animal models and clinical trials. Moreover, the development of new methods for the synthesis and purification of this compound derivatives could facilitate their use in drug discovery and development. Overall, this compound and its derivatives represent a promising class of compounds for the development of new drugs targeting various diseases.
合成法
2-fluoro-N-(2-propoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzoyl chloride with 2-propoxyaniline in the presence of a base, followed by acylation with propionyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
2-fluoro-N-(2-propoxyphenyl)benzamide has been studied for its potential applications in drug discovery and development, particularly as a scaffold for the design of new drugs targeting various diseases. Several studies have reported the synthesis and evaluation of this compound derivatives as inhibitors of enzymes involved in cancer, inflammation, and neurological disorders. For instance, this compound derivatives have been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and other diseases. Moreover, this compound derivatives have been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
2-fluoro-N-(2-propoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKGDLNXNVPYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
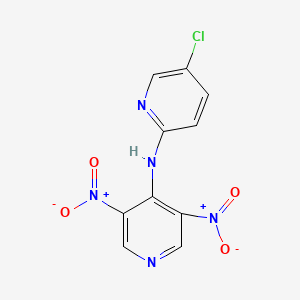
![N-[3-(butylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B5054853.png)
![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5054871.png)
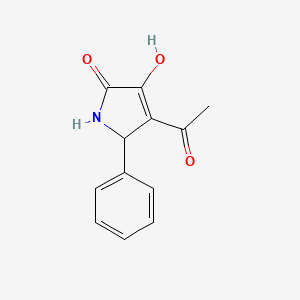
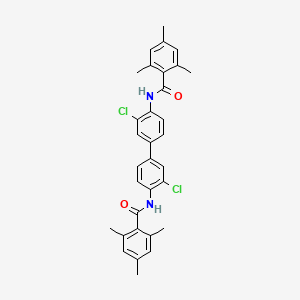
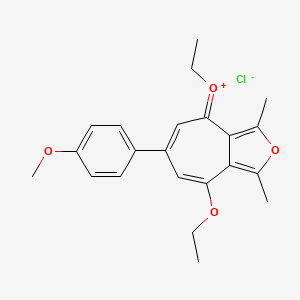
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5054892.png)
![2-ethoxyethyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5054899.png)
![ethyl 3-[1-(isopropoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5054904.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5054905.png)
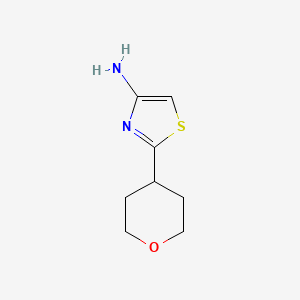
![4'-(2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5054916.png)
![5-({2-[(2,4-dichlorobenzyl)oxy]-1-naphthyl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5054920.png)
